2,5-Norbornadiene

Catalog No.
S587503
CAS No.
121-46-0
M.F
C7H8
M. Wt
92.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Norbornadiene

CAS Number

121-46-0

Product Name

2,5-Norbornadiene

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

InChI

InChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2

InChI Key

SJYNFBVQFBRSIB-UHFFFAOYSA-N

SMILES

C1C2C=CC1C=C2

Synonyms

2,5-norbornadiene, bicyclo(2.2.1)hepta-2,5-diene

Canonical SMILES

C1C2C=CC1C=C2

Precursor for Organic Synthesis:

  • Due to its specific chemical properties, 2,5-NBD serves as a crucial starting material for the synthesis of diverse complex molecules.
  • It acts as a building block in the production of prostaglandins, which are important signaling molecules in the body [Source: National Institutes of Health (.gov) website on prostaglandins, ].
  • Additionally, 2,5-NBD can be transformed into diamantane, a highly stable and rigid molecule with potential applications in material science [Source: Wiley Online Library article, "Synthesis of Functionalized Diamantanes", ].

Diels-Alder Reactions:

  • 2,5-NBD is a valuable dienophile in a chemical reaction called the Diels-Alder reaction.
  • This reaction allows scientists to efficiently form new carbon-carbon bonds between 2,5-NBD and another molecule containing a diene functional group [Source: National Center for Biotechnology Information (.gov) website on Diels-Alder reaction, ].
  • This reaction's versatility makes 2,5-NBD a key tool for synthesizing various complex organic molecules with specific functionalities.

Studying Plant Physiology:

  • Interestingly, research has explored the potential of 2,5-NBD as an inhibitor of ethylene, a plant hormone that regulates diverse growth and developmental processes [Source: An evaluation of 2,5-norbornadiene as a reversible inhibitor of ethylene action in deepwater rice, ].
  • By studying the effects of 2,5-NBD on plant growth, scientists can gain insights into the complex mechanisms by which ethylene influences various physiological processes in plants.

2,5-Norbornadiene is an organic compound with the molecular formula C7H8C_7H_8. It is a bicyclic hydrocarbon characterized by a unique structure that features two double bonds within a bridged bicyclic framework. This compound is typically encountered as a colorless liquid that is insoluble in water and exhibits significant flammability and instability under certain conditions. Its physical properties include a flash point of approximately -6°F, which highlights its volatility and potential hazards in handling .

  • Toxicity: Limited data exists, but NBD is suspected to be a mild skin irritant.
  • Flammability: Flammable liquid with a flash point of 6 °C.
  • Reactivity: Prone to polymerization and reacts exothermically with strong oxidizing agents.

Safety Precautions:

  • Handle NBD with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
  • Store NBD in a cool, dry, and well-ventilated place away from heat and ignition sources.
  • Dispose of waste according to local regulations.

2,5-Norbornadiene is notable for its high reactivity, particularly in cycloaddition reactions. It can undergo various chemical transformations, including:

  • Diels-Alder Reactions: It acts as a dienophile, participating in cycloaddition reactions with dienes to form larger cyclic structures.
  • Polymerization: In the presence of catalysts or under heat, 2,5-norbornadiene can polymerize exothermically, leading to complex polymeric materials .
  • Oxidation and Reduction: The compound reacts vigorously with strong oxidizing agents and may release hydrogen gas when reacting with reducing agents .

2,5-Norbornadiene has several applications across different fields:

  • Catalysis: It serves as a ligand in organometallic chemistry, where it can stabilize metal complexes used in various catalytic processes.
  • Material Science: Due to its polymerization capabilities, it is explored for creating novel materials with unique properties.
  • Energy Storage: Its reversible transformation to quadricyclane makes it a candidate for solar energy storage systems .

Studies on the interactions of 2,5-norbornadiene with other compounds reveal its potential utility in various chemical processes. For instance:

  • C–C Coupling Reactions: Research has shown that iridium-mediated coupling reactions involving 2,5-norbornadiene can produce complex cyclic structures that are valuable in synthetic organic chemistry .
  • Reactivity with Metal Complexes: The compound's ability to function as a ligand allows it to form stable complexes that can facilitate chemical transformations under mild conditions .

2,5-Norbornadiene shares structural similarities with several other bicyclic compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
NorborneneBicyclic HydrocarbonContains one double bond; less reactive than 2,5-norbornadiene.
QuadricyclaneValence IsomerFormed from norbornadiene; useful for energy storage but less stable.
NorbornadieneBicyclic HydrocarbonHigher reactivity due to two double bonds; used extensively in Diels-Alder reactions.
NorbornaneSaturated HydrocarbonNo double bonds; more stable but lacks the reactivity of norbornadienes.

The uniqueness of 2,5-norbornadiene lies in its dual double-bond configuration and its inability to isomerize into anti-Bredt alkenes, making it particularly valuable in synthetic organic chemistry and catalysis .

Catalytic Cracking of Dicyclopentadiene for Selective Norbornadiene Production

The synthesis of 2,5-norbornadiene (NBD) typically begins with the catalytic cracking of dicyclopentadiene (DCPD), a dimer of cyclopentadiene (CPD). This process involves heating DCPD at 160–200°C in a tubular reactor, which cleaves the [4+2] cycloadduct into two CPD monomers. Continuous flow chemistry has emerged as a scalable alternative to batch processes, enabling in situ cracking and subsequent Diels-Alder reactions (Figure 1). For instance, a stainless steel flow reactor operating at 180°C with a back-pressure regulator achieved 95% conversion of DCPD to CPD within 10 minutes. The liberated CPD reacts with acetylene in a second reactor zone to form NBD, yielding up to 87 g of product in 9 hours.

Table 1: Comparative Analysis of NBD Synthesis Methods

MethodTemperature (°C)CatalystYield (%)Scale (g/h)Reference
Batch thermal cracking180None705
Flow chemistry180Stainless steel959.7
Tubular reactor (patent)160–200Acetone solvent8512

Diels-Alder Reaction Strategies for Bicyclic Framework Construction

The Diels-Alder reaction between CPD and acetylene remains the cornerstone of NBD synthesis. Under high-pressure conditions (2–5 bar), this [4+2] cycloaddition proceeds with 90% regioselectivity for the 2,5-isomer. Computational studies reveal that the endo transition state is favored due to secondary orbital interactions between the acetylene π-system and the CPD diene. Recent advances include the use of microwave irradiation to accelerate the reaction, reducing the time from 8 hours to 30 minutes while maintaining yields above 80%.

The hydrogenation of 2,5-norbornadiene to norbornene catalyzed by rhodium complexes demonstrates distinct kinetic behavior. A study using [Rh(NBD)(PPh₃)₂]BF₄ in dichloromethane revealed a first-order dependence on catalyst concentration and hydrogen pressure, but zero-order dependence on substrate concentration [1]. This suggests that the rate-determining step involves hydrogen activation rather than substrate binding. The reaction is inhibited by free triphenylphosphine (PPh₃), indicating competitive ligand dissociation during catalysis [1].

Spectroscopic evidence identifies a dihydrido intermediate, cis-trans-[RhH₂(NBD)(PPh₃)]⁺, formed via oxidative addition of H₂ to the Rh center [1]. This intermediate facilitates sequential hydrogen transfer to the diene, with selective reduction of one double bond to yield norbornene. The steric bulk of PPh₃ ligands stabilizes the five-coordinate dihydrido species, preventing over-reduction to norbornane [1].

Table 1: Kinetic Parameters for Rh-Catalyzed Hydrogenation of NBD

ParameterValue
Reaction Order (H₂)1
Reaction Order (Rh)1
Substrate DependenceZero-order
Selectivity>95% norbornene

[2+2] vs. [2+2+2] Cycloaddition Pathways in Transition Metal Coordination Spheres

Norbornadiene undergoes competing cycloaddition pathways depending on reaction conditions. Ultrafast [2+2] cycloaddition dominates under photoexcitation, with time-resolved spectroscopy revealing relaxation from the ππ* state to the ground state via consecutive steps (5 fs, 31 fs, and 55 fs) [4]. This pathway forms strained quadricyclane analogs through suprafacial orbital interactions [4].

In contrast, transition metal coordination redirects reactivity toward [2+2+2] pathways. A dinuclear nickel complex mediates strain-induced C–C oxidative addition of NBD, enabling carbonylative rearrangement to bicyclo[3.3.0] products [6]. The Ni–Ni bond facilitates simultaneous activation of two C–C bonds, bypassing the conventional π-complexation route [6]. Palladium catalysts, when paired with norbornene, promote meta-selective C–H functionalization via a Pd(IV) intermediate, where oxidative addition of aryl iodides occurs concertedly [3].

Hydrosilylation Dynamics and Steric Control of exo/endo Selectivity

Hydrosilylation of NBD with monohydrosiloxanes exhibits remarkable stereocontrol. Palladium catalysts paired with bulky ligands like R-MOP achieve 100% exo selectivity, whereas Pt or Rh catalysts yield mixtures of exo-norbornene, endo-norbornene, and nortricyclane [5]. The Pd system favors exo attack due to steric shielding of the endo face by the ligand, while smaller ligands permit nortricyclane formation via [2π+2σ] cyclization [5].

Table 2: Catalyst Effects on NBD Hydrosilylation

Catalyst (Ligand)exo SelectivityByproducts
Pd (R-MOP)100%None
Pt (None)45%endo, Nortricyclane
Rh (PPh₃)30%endo, Nortricyclane

Electronic effects also modulate reactivity: electron-deficient silanes accelerate hydrosilylation but reduce stereoselectivity, whereas electron-rich silanes enhance exo preference [5].

Oxidative Addition Processes in Strain-Release Carbon-Carbon Bond Activation

The inherent ring strain of NBD (≈20 kcal/mol) drives oxidative addition reactions. Dinuclear nickel complexes cleave the bridgehead C–C bond via a cooperative two-metal mechanism, forming a Ni₂(μ-NBD) intermediate [6]. This process releases strain energy, enabling carbonylative rearrangement to bicyclo[3.3.0] structures with >90% yield [6]. The reaction proceeds through a nickelacyclopropane transition state, where simultaneous bond cleavage and CO insertion occur [6].

Redox-active ligands further enhance reactivity. A (NDI)Ni₂ complex facilitates NBD ring-opening by stabilizing the transition state through ligand-centered electron transfer [7]. This contrasts with mononuclear systems, which require higher activation energies (ΔG‡ > 45 kcal/mol) for analogous transformations [2].

Table 3: Key Steps in NBD Oxidative Addition

StepEnergy (kcal/mol)Description
C–C Oxidative Addition25Dinuclear Ni activation
CO Insertion15Carbonylative rearrangement
Reductive Elimination10Product release

Physical Description

2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes.
Liquid

XLogP3

2.1

Boiling Point

89.5 °C

Flash Point

-6 °F (NFPA, 2010)

LogP

2.67 (LogP)

Melting Point

-19.1 °C

UNII

W9ZTQ75ZUS

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 6 notifications to the ECHA C&L Inventory.;
H225 (94.74%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

121-46-0
16422-76-7

Wikipedia

2,5-norbornadiene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Pharmaceutical and medicine manufacturing
Bicyclo[2.2.1]hepta-2,5-diene: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types